molecular formula C20H18ClF3N6 B3412748 2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]piperazin-1-YL}acetonitrile CAS No. 933250-98-7

2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]piperazin-1-YL}acetonitrile

Cat. No.: B3412748
CAS No.: 933250-98-7
M. Wt: 434.8 g/mol
InChI Key: POEZSNZRLSIIEE-UHFFFAOYSA-N
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Description

2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]piperazin-1-YL}acetonitrile is a synthetic compound known for its selective antagonistic activity on estrogen receptor β (ERβ). This compound is used extensively in scientific research to study the function and behavior of estrogen receptors, particularly ERβ, due to its high selectivity and potency .

Mechanism of Action

Target of Action

The primary target of {4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile is believed to be specific receptors or enzymes involved in cellular signaling pathways. These targets often include kinases or other regulatory proteins that play crucial roles in cell proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its targets by binding to the active site or allosteric sites, leading to inhibition or modulation of the target’s activity. This interaction can result in the alteration of downstream signaling pathways, effectively disrupting processes such as cell cycle progression or apoptosis .

Biochemical Pathways

The affected biochemical pathways typically include those involved in cell growth and survival, such as the PI3K/AKT/mTOR pathway or the MAPK/ERK pathway. Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis, particularly in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. It is likely to be absorbed through the gastrointestinal tract, distributed widely in the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the action of this compound results in the inhibition of target enzymes or receptors, leading to decreased signaling through critical pathways. At the cellular level, this can result in reduced cell proliferation, induction of apoptosis, and inhibition of tumor growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of this compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or dietary components can affect its absorption and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]piperazin-1-YL}acetonitrile involves multiple steps, starting from the preparation of the pyrazolo[1,5-A]pyrimidine core. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]piperazin-1-YL}acetonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further research and development .

Scientific Research Applications

2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]piperazin-1-YL}acetonitrile is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

  • Propylpyrazoletriol (PPT)
  • Methylpiperidinopyrazole (MPP)
  • (R,R)-Tetrahydrochrysene ((R,R)-THC)
  • Diarylpropionitrile (DPN)
  • Prinaberel (ERB-041)
  • Liquiritigenin
  • Menerba
  • WAY-200070

Uniqueness

2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]piperazin-1-YL}acetonitrile is unique due to its high selectivity for ERβ over ERα, with a 36-fold selectivity. This makes it a valuable tool for studying ERβ-specific pathways and developing targeted therapies .

Properties

IUPAC Name

2-[4-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N6/c1-13-12-16(29-10-8-28(7-6-25)9-11-29)30-19(26-13)17(18(27-30)20(22,23)24)14-2-4-15(21)5-3-14/h2-5,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEZSNZRLSIIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC#N)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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